3-Methoxy-2,2-dimethylpropanoyl chloride

Description

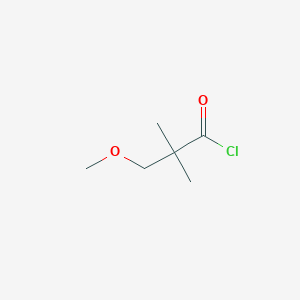

3-Methoxy-2,2-dimethylpropanoyl chloride (hypothetical structure: CH₃O-C(CH₃)₂-COCl) is an acyl chloride derivative characterized by a methoxy group at the 3-position and two methyl groups at the 2-position. While direct evidence for this compound is absent in the provided sources, its structure can be inferred from analogs like 3-chloro-2,2-dimethylpropanoyl chloride (CAS 4300-97-4) . Acyl chlorides of this class are typically reactive intermediates used in organic synthesis, particularly in the formation of amides, esters, and agrochemicals. The steric hindrance from the 2,2-dimethyl groups and electronic effects of substituents significantly influence reactivity and stability.

Propriétés

IUPAC Name |

3-methoxy-2,2-dimethylpropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHXPCBQKKTJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 3-methoxy-2,2-dimethylpropanoyl chloride, differing primarily in the substituent at the 3-position. Key comparisons are based on substituent effects, physical properties, and applications.

3-Chloro-2,2-dimethylpropanoyl Chloride (CAS 4300-97-4)

- Molecular Formula : C₅H₈Cl₂O .

- Physical Properties :

- Synthesis : Produced via Koch carbonylation of methallyl chloride .

- Applications : Key intermediate in agrochemicals (e.g., Bixlozone, Clomazone) .

3-Bromo-2,2-dimethylpropanoyl Chloride (CAS 2941-17-5)

- Molecular Formula : C₅H₈BrClO .

- Physical Properties: Molecular Weight: 199.47 g/mol . Boiling Point: Not explicitly stated, but higher than chloro analog due to increased molecular weight.

- Reactivity : Bromine’s stronger electron-withdrawing effect compared to chlorine may further increase reactivity.

- Applications : Used in fine chemical synthesis; suppliers highlight its role in pharmaceutical intermediates .

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl Chloride (CAS 20445-33-4)

- Molecular Formula : C₁₀H₈F₃ClO₂ .

- Physical Properties :

- Stability: Enhanced by the trifluoromethyl group’s strong electron-withdrawing effect.

- Applications : Specialty reagent in fluorinated compound synthesis .

Hypothetical this compound

- Expected Properties: Reactivity: Methoxy’s electron-donating nature (+M effect) may reduce carbonyl electrophilicity compared to Cl/Br analogs, but steric hindrance from 2,2-dimethyl groups could offset this. Stability: Likely less stable than chloro/bromo derivatives due to reduced electron withdrawal.

Comparative Data Table

Research Findings and Substituent Effects

- Electronic Effects :

- Synthetic Utility :

- Stability :

- Trifluoromethyl groups enhance thermal and chemical stability, making them suitable for harsh reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.